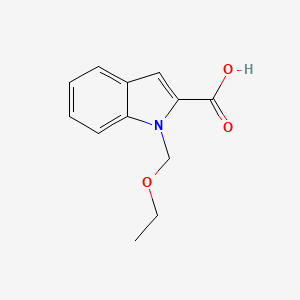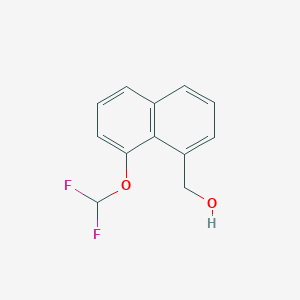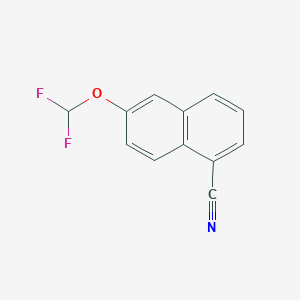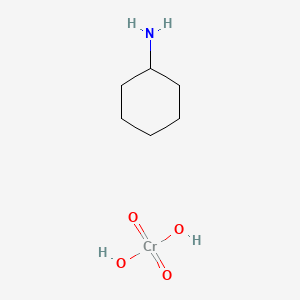
Chromic acid cyclohexylamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromic acid cyclohexylamine salt is a compound formed by the reaction of chromic acid (H₂CrO₄) with cyclohexylamine (C₆H₁₃N). Chromic acid is a strong oxidizing agent, while cyclohexylamine is an aliphatic amine. The resulting salt combines the oxidative properties of chromic acid with the basic nature of cyclohexylamine, making it a unique compound with various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of chromic acid cyclohexylamine salt typically involves the neutralization of chromic acid with cyclohexylamine. The reaction can be represented as follows: [ H₂CrO₄ + C₆H₁₃N \rightarrow (C₆H₁₃NH)₂CrO₄ ]
Industrial Production Methods: Industrial production of chromic acid involves the oxidation of chromite ore (FeCr₂O₄) using sodium carbonate and limestone, followed by leaching and purification steps to obtain chromic acid . Cyclohexylamine is produced by the hydrogenation of aniline or by the alkylation of ammonia with cyclohexanol .
Types of Reactions:
Reduction: Chromic acid can be reduced to chromium(III) compounds in the presence of reducing agents.
Common Reagents and Conditions:
Oxidation: Chromic acid in aqueous sulfuric acid (Jones reagent) is commonly used for oxidation reactions.
Substitution: Cyclohexylamine reacts with acid chlorides under Schotten-Baumann conditions to form amides.
Major Products:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Substitution: Amides, sulfonamides, and carbamates.
Wissenschaftliche Forschungsanwendungen
Chromic acid cyclohexylamine salt has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Employed in the preparation of various biochemical reagents.
Medicine: Investigated for its potential use in drug synthesis and as a reagent in diagnostic tests.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of chromic acid cyclohexylamine salt involves the oxidative properties of chromic acid and the nucleophilic nature of cyclohexylamine. Chromic acid oxidizes substrates by transferring oxygen atoms, while cyclohexylamine can act as a nucleophile, participating in substitution reactions . The combination of these properties allows the compound to engage in a variety of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Chromic Acid (H₂CrO₄): A strong oxidizing agent used in various oxidation reactions.
Cyclohexylamine (C₆H₁₃N): An aliphatic amine used in the synthesis of various organic compounds.
Uniqueness: Chromic acid cyclohexylamine salt is unique due to its combination of oxidative and nucleophilic properties, making it versatile in both oxidation and substitution reactions. This dual functionality distinguishes it from other compounds that typically exhibit only one type of reactivity.
Eigenschaften
CAS-Nummer |
20736-64-5 |
|---|---|
Molekularformel |
C6H15CrNO4 |
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
cyclohexanamine;dihydroxy(dioxo)chromium |
InChI |
InChI=1S/C6H13N.Cr.2H2O.2O/c7-6-4-2-1-3-5-6;;;;;/h6H,1-5,7H2;;2*1H2;;/q;+2;;;;/p-2 |
InChI-Schlüssel |
UNWJTCKFKCQLGX-UHFFFAOYSA-L |
Kanonische SMILES |
C1CCC(CC1)N.O[Cr](=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)-](/img/structure/B11886049.png)






